5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a benzylidene substituent at the 5-position of the 1,3-dioxane ring. The methoxy group (-OCH₃) is located at the ortho position (2-position) of the benzylidene aromatic ring. This compound is synthesized via a Knoevenagel condensation between 2-methoxybenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) under acidic conditions, typically in solvents like ethanol or 2-propanol . Its molecular formula is C₁₄H₁₄O₅, with a molecular weight of 262.26 g/mol.
Properties
IUPAC Name |
5-[(2-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-14(2)18-12(15)10(13(16)19-14)8-9-6-4-5-7-11(9)17-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEJJACJHKSHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CC=C2OC)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327173 | |
| Record name | NSC636627 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15795-56-9 | |
| Record name | 5-[(2-Methoxyphenyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15795-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC636627 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-METHOXYBENZYLIDENE)-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions
- Reactants: 2,2-dimethyl-1,3-dioxane-4,6-dione and 2-methoxybenzaldehyde
- Solvent: Ethanol is commonly used as the reaction medium.
- Catalyst: The reaction can be uncatalyzed or catalyzed by mild bases or acids. For example, o-phthalimide-N-sulfonic acid has been reported as an efficient catalyst under solvent-free conditions with ultrasonic irradiation.
- Temperature: Typically reflux conditions in ethanol (~78 °C) or room temperature under ultrasonic irradiation.
- Reaction Time: Ranges from 30 minutes to 2 hours, depending on catalyst and conditions.
Typical Procedure
- Equimolar amounts of 2,2-dimethyl-1,3-dioxane-4,6-dione and 2-methoxybenzaldehyde are dissolved in ethanol.
- The mixture is stirred and heated under reflux for about 2 hours.
- Upon completion, the reaction mixture is cooled to room temperature.
- The product precipitates out and is filtered, washed, and dried.
- Purification can be done by recrystallization from suitable solvents such as petroleum ether and ethyl acetate.
Yield and Purity
- Yields typically range around 48% or higher depending on reaction optimization.
- Melting points and elemental analysis confirm the purity and identity of the product.
- Single crystals suitable for X-ray diffraction can be obtained for structural confirmation.
Advanced and Alternative Preparation Techniques
Catalyst-Free and Ultrasound-Assisted Synthesis
Recent advances include solvent-free synthesis using ultrasonic irradiation to accelerate the Knoevenagel condensation. This method employs o-phthalimide-N-sulfonic acid as a reusable catalyst, offering:
- Mild reaction conditions
- Shorter reaction times (as low as 20-30 minutes)
- High yields (~90%)
- Environmental benefits by avoiding toxic solvents and reducing catalyst load
Mechanistic Insights
The Knoevenagel condensation mechanism involves:
- Activation of the aldehyde by the catalyst or base
- Deprotonation of the Meldrum's acid derivative to form an enolate
- Nucleophilic attack of the enolate on the aldehyde carbonyl
- Elimination of water to form the alkene bond
The use of ultrasound enhances mass transfer and reaction kinetics, improving yield and reducing side reactions.
Data Table: Summary of Preparation Conditions and Outcomes
| Entry | Method | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Classical Knoevenagel | None (uncatalyzed) | Ethanol | Reflux (~78) | 120 | 48 | Standard method, moderate yield |
| 2 | Knoevenagel with OPNSA catalyst | o-Phthalimide-N-sulfonic acid | Solvent-free | 30-40 | 20-30 | 90 | Ultrasound-assisted, green chemistry |
| 3 | Base-catalyzed (literature) | Piperidine/Acetic acid | Ethanol or pyridine | Reflux | 60-120 | 70-85 | Traditional base catalysis |
Research Findings and Structural Confirmation
- X-ray Crystallography: The prepared compound crystallizes in a triclinic system, space group P-1, confirming the expected molecular structure with a distorted 1,3-dioxane ring conformation.
- Spectroscopic Analysis: IR spectra show characteristic carbonyl and aromatic bands; elemental analysis matches theoretical values.
- Reusability of Catalyst: OPNSA catalyst retains activity over at least five cycles with minimal loss in yield, indicating economic and environmental advantages.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various types of chemical reactions, including:
Oxidation: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemical Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, particularly nucleophilic and electrophilic substitutions. The presence of the dioxane ring enhances its reactivity, enabling the formation of complex molecules.
Key Reactions:
- Condensation Reactions: It can undergo condensation with aldehydes and ketones to form more complex structures.
- Cyclization: The compound can facilitate cyclization processes to produce heterocycles, which are important in drug development.
Medicinal Chemistry
5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been explored for its potential therapeutic applications. Its derivatives have shown promise in pharmacological studies.
Potential Applications:
- Antitumor Activity: Some studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties: Research has indicated that certain derivatives possess antimicrobial activity, making them candidates for developing new antibiotics.
Material Science
The compound's unique properties enable its use in material science applications. Its ability to form stable complexes and polymers can be harnessed for creating advanced materials.
Applications:
- Polymer Synthesis: It can be used as a monomer in polymerization reactions to create new materials with desirable mechanical properties.
- Coatings and Adhesives: The reactivity of the compound allows it to be incorporated into coatings and adhesives that require specific performance characteristics.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism of action of 5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The methoxybenzylidene group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can be compared to analogous Meldrum’s acid derivatives, as outlined below:
Positional Isomerism: Methoxy Substitution
- 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS RN: 15795-54-7)
- Key Difference : Methoxy group at the para position (4-position) of the benzylidene ring.
- Impact :
- Electronic Effects : The para-methoxy group enhances electron-donating resonance effects, stabilizing the conjugated system more effectively than the ortho isomer .
- Applications : Para-substituted derivatives are often used as intermediates in pharmaceuticals due to their stability .
Functional Group Variation: Hydroxy vs. Methoxy
- 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Key Difference : Hydroxy (-OH) group replaces the methoxy group.
- Impact :
- Hydrogen Bonding: The hydroxy group forms strong intermolecular O–H⋯O hydrogen bonds, increasing melting point and reducing solubility in non-polar solvents .
- Reactivity : The hydroxy group is more susceptible to oxidation and nucleophilic substitution than the methoxy group.
- Biological Activity : Hydroxy derivatives exhibit antioxidant properties, as demonstrated in studies on 4-hydroxy-3-methoxy analogs .
Substituent Complexity: Trimethoxy Derivatives
- 5-(2,4,5-Trimethoxybenzylidene)-1,3-diazinane-4,6-dione
- Key Difference : Incorporation of three methoxy groups and a sulfur-containing diazinane ring.
- Impact :
- Steric Effects : Increased steric hindrance alters reactivity in cycloaddition reactions.
- Planarity : The molecule adopts a near-planar conformation (dihedral angle = 1.41°), enhancing π-π stacking in crystal structures .
- Applications: Such derivatives are explored for nonlinear optical materials due to extended conjugation .
Non-Aromatic Substituents: Methoxymethylene
- 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS RN: 15568-85-1)
- Key Difference : Methoxymethylene (-CH₂-OCH₃) replaces the benzylidene group.
- Impact :
- Reactivity : The absence of an aromatic ring reduces conjugation, making the compound less stable but more reactive in alkylation reactions .
- Solubility : Increased polarity due to the methoxymethylene group enhances solubility in polar aprotic solvents .
Biological Activity
5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as a derivative of Meldrum's acid, has garnered attention for its potential biological activities. This compound is synthesized through a Knoevenagel condensation reaction between 2-methoxybenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione. Its structure includes a methoxybenzylidene group that contributes to its unique properties and biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 262.26 g/mol. The compound's structure can be depicted as follows:
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains. The dioxane ring structure may enhance the compound's interaction with microbial cell membranes.
- Anticancer Potential : Preliminary studies suggest that derivatives of Meldrum's acid may possess anticancer properties, potentially through mechanisms involving apoptosis or cell cycle regulation.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits dihydrodipicolinate synthase (DHDPS) |
Antimicrobial Studies
In studies evaluating the antimicrobial activity of related compounds, it was found that derivatives of Meldrum's acid demonstrated significant inhibition against E. coli and S. aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Research focusing on the anticancer potential of this compound has shown promising results in vitro. For instance, one study reported that this compound could effectively induce apoptosis in A-431 cancer cell lines with an IC50 value less than that of the standard drug doxorubicin .
Case Studies
A notable case study involved the synthesis and testing of various derivatives of Meldrum's acid. These derivatives were evaluated for their biological activity against multiple cancer cell lines. Results indicated that modifications to the methoxy group significantly influenced the anticancer efficacy and selectivity of these compounds.
Table 2: Case Study Results
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A-431 | <10 | Apoptosis induction |
| 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | MCF-7 | 15 | Cell cycle arrest |
Q & A
Q. What are the common synthetic routes for 5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, and how do reaction conditions impact yield?
The compound is typically synthesized via Knoevenagel condensation between Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and 2-methoxybenzaldehyde. Key methodologies include:
- Acid-catalyzed condensation : Using acetic acid or sulfuric acid as a catalyst in protic solvents (e.g., ethanol/water mixtures). Yields range from 85–98% depending on substituent electronic effects .
- Green synthesis : Hexadecyltrimethylammonium bromide (HTMAB) in aqueous media under neutral conditions, achieving 90–95% yield in <2 hours .
- Microwave-assisted synthesis : Reduces reaction time to minutes but requires specialized equipment .
Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄/EtOH-H₂O | 2–4 h | 85–98 | |
| HTMAB in water | HTMAB/H₂O | 1.5 h | 90–95 | |
| Microwave | None (solvent-free) | 10 min | 88 |
Considerations : Electron-withdrawing groups on the aldehyde enhance reactivity, while steric hindrance may reduce yields.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm), while the dioxane ring protons resonate as singlets (δ 1.6–1.8 ppm for methyl groups). The benzylidene proton shows a downfield shift (δ 7.2–8.1 ppm) due to conjugation .
- IR : Strong C=O stretches at 1750–1850 cm⁻¹ and C=C stretches at 1600–1650 cm⁻¹ .
Advanced Research Questions
Q. What factors influence the reactivity of this compound in nucleophilic addition or substitution reactions?
The electron-deficient benzylidene carbon (due to conjugation with two carbonyl groups) facilitates nucleophilic attacks. Key factors:
- Nucleophile strength : Strong nucleophiles (e.g., ammonia, hydrazine) yield hydrazine or amide derivatives, while weaker nucleophiles require basic conditions (e.g., KOH/MeOH) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, whereas protic solvents may deactivate the nucleophile .
- Substituent effects : Electron-donating groups on the benzylidene moiety (e.g., methoxy) reduce electrophilicity, slowing reactivity .
Example : Reaction with hydrazine hydrate produces 1,2-bis(methoxybenzylidene)hydrazines, useful as ligands or precursors for heterocycles .
Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?
- DFT calculations : Model electron density distribution to identify reactive sites (e.g., benzylidene carbon as electrophilic center). HOMO-LUMO gaps predict susceptibility to nucleophilic/electrophilic attacks .
- Molecular docking : Simulate binding interactions with enzymes (e.g., GPR40 agonists for diabetes research) to guide drug design .
- MD simulations : Study conformational changes in switchable polymer surfaces when irradiated (e.g., light-triggered isomerization for biomaterial applications) .
Q. What strategies optimize eco-friendly synthesis of this compound?
- Aqueous-phase synthesis : HTMAB as a surfactant enables condensation in water, reducing organic solvent use .
- Catalyst recycling : Heterogeneous catalysts (e.g., SiO₂-supported acids) can be reused without significant yield loss.
- Solvent-free microwave methods : Minimize waste and energy consumption .
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?
- Multi-technique validation : Cross-verify NMR/IR data with X-ray structures to confirm assignments. For example, crystallography can resolve ambiguities in tautomeric forms .
- Dynamic NMR : Detect rotational barriers or conformational exchange in solution (e.g., hindered rotation around the benzylidene bond) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas when isotopic patterns conflict with expected structures .
Q. What are its emerging applications in materials science or biotechnology?
- Switchable surfaces : Functionalization with light-responsive derivatives (e.g., diethylamino-hydroxypenta-dienylidene) enables tunable wettability for cell culture or biosensing .
- Photoresist materials : Adamantylidene derivatives enhance lithographic resolution due to their thermal stability and etch resistance .
- Drug intermediates : Serves as a precursor for sitagliptin (antidiabetic drug) via asymmetric hydrogenation of the benzylidene group .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields or spectroscopic data?
- Reaction condition audits : Variability in yields (e.g., 85% vs. 98%) may stem from impurities in starting materials or incomplete removal of acetic anhydride .
- Crystallization effects : Polymorphism can alter melting points or IR spectra; recrystallization in different solvents (e.g., EtOAc vs. hexane) may resolve inconsistencies .
- Temperature control : Exothermic reactions (e.g., acid-catalyzed condensations) require precise cooling to avoid side products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
